molecular formula C18H20N2O7S B13361047 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B13361047
M. Wt: 408.4 g/mol
InChI Key: OSKISTSZIOZYLP-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, methoxy groups, and a pyranone structure

Properties

Molecular Formula

C18H20N2O7S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C18H20N2O7S/c1-25-15-9-12(5-6-13(15)20-7-3-4-8-28(20,23)24)19-18(22)16-10-14(21)17(26-2)11-27-16/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,22)

InChI Key

OSKISTSZIOZYLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OC)N3CCCCS3(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazinane ring, which can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF) at low temperatures . The resulting intermediate is then coupled with a methoxy-substituted benzene derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyranone structure can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and pyranone groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .

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